4-Chloro-1-fluoro-2-(methoxymethoxy)benzene
Description
Significance of Aryl Halides in Synthetic Strategies
Aryl halides, which are aromatic compounds containing a halogen atom bonded directly to the benzene (B151609) ring, are fundamental building blocks in organic synthesis. Their significance lies primarily in their ability to participate in a vast number of metal-catalyzed cross-coupling reactions. rsc.org These reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, are among the most powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org
The carbon-halogen bond in aryl halides provides a site of reactivity that can be selectively activated by a transition metal catalyst, typically based on palladium. rsc.org This allows for the precise and efficient connection of an aromatic ring to various other organic fragments. The versatility of these reactions is extensive, tolerating a wide range of functional groups and enabling the synthesis of complex products like biaryls, conjugated polymers, and natural products. rsc.orgacs.org The ability to use readily available aryl halides as starting materials has revolutionized the way chemists approach the synthesis of complex organic molecules. acs.org
Role of Protective Groups, Specifically Methoxymethoxy Ethers, in Multi-Step Synthesis
In the course of a multi-step synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This is the role of a protecting group. The hydroxyl group (-OH) is one of the most common functionalities that requires protection due to its acidic proton and nucleophilic character.
The methoxymethyl (MOM) ether is a widely used protecting group for alcohols and phenols. adichemistry.comnih.gov It is typically installed by reacting the alcohol with chloromethyl methyl ether in the presence of a non-nucleophilic base. wikipedia.org The resulting MOM ether is an acetal, which imparts a crucial set of stability characteristics. adichemistry.com It is notably stable under a wide range of conditions, including strongly basic environments, and is resistant to many oxidizing and reducing agents as well as various nucleophiles. adichemistry.comnih.gov However, the MOM group can be readily removed (deprotected) under acidic conditions, typically through acid hydrolysis, to regenerate the original hydroxyl group. adichemistry.comwikipedia.org This differential stability allows for selective reactions to be performed on other parts of a molecule without affecting the protected hydroxyl group.
Overview of 4-Chloro-1-fluoro-2-(methoxymethoxy)benzene as a Versatile Intermediate
This compound is a halogenated aromatic ether that perfectly embodies the principles discussed above, making it a highly versatile intermediate in organic synthesis. Its structure features a benzene ring substituted with two different halogen atoms (chlorine and fluorine) and a MOM-protected hydroxyl group.
This specific arrangement of functional groups offers chemists significant strategic advantages. The presence of chlorine and fluorine atoms provides distinct reactive sites for various synthetic transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. smolecule.com The MOM-protected phenol (B47542) ensures that the hydroxyl group remains inert during these transformations, only to be revealed at a later, strategic point in the synthetic sequence. This allows for a stepwise and controlled construction of more complex molecules, where each functional group can be addressed selectively.
Physicochemical Properties of this compound
Below is a summary of the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 1865062-95-8 |
| Molecular Formula | C₈H₈ClFO₂ |
| Molecular Weight | 190.60 g/mol |
| Appearance | N/A |
| Storage Temperature | 2-8°C |
Data sourced from reference aobchem.com
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1-fluoro-2-(methoxymethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2/c1-11-5-12-8-4-6(9)2-3-7(8)10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLOFIUAAADZIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro 1 Fluoro 2 Methoxymethoxy Benzene
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 4-Chloro-1-fluoro-2-(methoxymethoxy)benzene provides a logical framework for devising a synthetic plan. The primary disconnections involve the methoxymethoxy (MOM) ether linkage and the carbon-halogen bonds.
Consideration of Precursors and Starting Materials
The most logical retrosynthetic disconnection is the cleavage of the C-O bond of the methoxymethoxy ether. This disconnection points to 4-chloro-2-fluorophenol (B1580588) as a key intermediate. This precursor already possesses the desired arrangement of the halogen atoms and a hydroxyl group at the 2-position, ready for protection.
Further retrosynthesis of 4-chloro-2-fluorophenol suggests a disconnection of the carbon-chlorine bond. This leads to 4-fluorophenol (B42351) as a plausible and commercially available starting material. The synthesis would then involve the regioselective chlorination of 4-fluorophenol to introduce the chlorine atom at the C-4 position.
An alternative retrosynthetic approach could involve disconnecting the carbon-fluorine bond. However, the introduction of fluorine onto an aromatic ring is often more challenging than chlorination. Therefore, starting with a fluorinated precursor is generally a more favorable strategy.
| Target Molecule | Key Intermediate | Starting Material |
| This compound | 4-Chloro-2-fluorophenol | 4-Fluorophenol |
Strategic Placement of Halogen Substituents
The regiochemical outcome of the synthesis is critically dependent on the directing effects of the substituents on the benzene (B151609) ring. In the proposed synthesis starting from 4-fluorophenol, the fluorine atom and the hydroxyl group are both ortho, para-directing. During the electrophilic chlorination of 4-fluorophenol, the hydroxyl group is a strongly activating ortho, para-director, while the fluorine atom is a weakly deactivating ortho, para-director. The directing effects of both substituents reinforce the placement of the incoming electrophile (chlorine) at positions ortho and para to the hydroxyl group. Since the para position is already occupied by the fluorine atom, the chlorination is directed to the ortho position, yielding the desired 4-chloro-2-fluorophenol.
Introduction and Stability of the Methoxymethoxy Group
The final step in the proposed synthesis is the protection of the hydroxyl group of 4-chloro-2-fluorophenol as a methoxymethyl (MOM) ether. The MOM group is a common protecting group for alcohols and phenols due to its ease of introduction and its stability under a range of conditions. It is typically introduced by reacting the phenol (B47542) with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).
The MOM ether is stable to a variety of reagents, including strong bases, nucleophiles, and many oxidizing and reducing agents. However, it is readily cleaved under acidic conditions, typically by treatment with a strong acid like hydrochloric acid in a protic solvent. This lability under acidic conditions allows for its selective removal when required in a multi-step synthesis.
Classical and Contemporary Synthetic Routes
Based on the retrosynthetic analysis, two primary strategies can be envisioned for the synthesis of this compound: electrophilic aromatic substitution and nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution Strategies
This strategy follows the forward synthesis route derived from the primary retrosynthetic analysis.
Step 1: Synthesis of 4-Chloro-2-fluorophenol
The synthesis commences with the electrophilic chlorination of 4-fluorophenol. This reaction is typically carried out using a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction is regioselective due to the directing effects of the hydroxyl and fluoro groups, leading to the formation of 4-chloro-2-fluorophenol as the major product.
Step 2: Protection of the Hydroxyl Group
The hydroxyl group of 4-chloro-2-fluorophenol is then protected as a MOM ether. This is achieved by reacting it with methoxymethyl chloride (MOMCl) in the presence of a suitable base, such as N,N-diisopropylethylamine (DIPEA), in an inert solvent like dichloromethane (B109758). The base neutralizes the HCl generated during the reaction.
| Reactant | Reagent | Product |
| 4-Fluorophenol | Cl₂ or SO₂Cl₂ | 4-Chloro-2-fluorophenol |
| 4-Chloro-2-fluorophenol | MOMCl, DIPEA | This compound |
Nucleophilic Aromatic Substitution Approaches
An alternative approach to the synthesis of this compound could involve a nucleophilic aromatic substitution (SNA r) reaction. This strategy would typically start with a di-halogenated benzene derivative that is activated towards nucleophilic attack.
For instance, a plausible starting material could be 2,4-dichloro-1-fluorobenzene. In this scenario, the more activated chlorine atom (ortho to the fluorine and para to the other chlorine) could potentially be displaced by a methoxide (B1231860) or a related nucleophile. However, achieving selective substitution at the desired position can be challenging and may lead to a mixture of products.
A more controlled nucleophilic aromatic substitution approach might involve the use of a precursor where one halogen is significantly more activated than the other. For example, starting with a molecule containing a nitro group to activate the ring towards nucleophilic substitution could be a viable, albeit longer, synthetic route.
While theoretically possible, the electrophilic aromatic substitution strategy starting from 4-fluorophenol is generally a more direct and regioselective route for the synthesis of this compound.
Direct Halogenation Protocols
Direct halogenation is a fundamental method for introducing halogen atoms onto an aromatic ring. In the context of synthesizing this compound, a direct chlorination step could be envisioned on a precursor such as 1-fluoro-2-(methoxymethoxy)benzene. This process is typically an electrophilic aromatic substitution.
Benzene and its derivatives react with chlorine or bromine in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), at room temperature. libretexts.org The catalyst polarizes the halogen molecule, creating a strong electrophile that attacks the electron-rich aromatic ring, replacing a hydrogen atom.
For a substituted benzene ring like 1-fluoro-2-(methoxymethoxy)benzene, the regiochemical outcome of the chlorination is directed by the existing substituents. Both the fluorine and the methoxymethoxy groups are ortho-, para-directing activators. The fluorine atom is weakly activating, while the methoxymethoxy group is a stronger activating group. Therefore, the incoming chloro electrophile would be directed to the positions ortho and para to the methoxymethoxy group. The position para to the strong activating group (C4) is sterically accessible and electronically favored, leading to the desired 4-chloro product.
Key Reaction Parameters for Electrophilic Chlorination:
| Parameter | Description |
| Halogenating Agent | Chlorine (Cl₂) is the typical reagent for chlorination. |
| Catalyst | Lewis acids like AlCl₃, FeCl₃, or iron filings are used to generate the electrophile. libretexts.org |
| Solvent | An inert solvent such as a halogenated hydrocarbon is commonly used. |
| Temperature | The reaction is often carried out at or below room temperature to control selectivity. libretexts.org |
Fluorination Methodologies
Introducing a fluorine atom onto an aromatic ring can be achieved through several methods. One classical approach is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium hexafluorophosphate (B91526) salt. This method could be applied to a precursor like 5-chloro-2-nitroaniline. The synthesis would involve diazotization of the aniline, followed by reaction with hexafluorophosphoric acid to form the diazonium salt, which is then heated to yield 4-chloro-2-fluoronitrobenzene. google.com This intermediate can then be further modified to the target compound.
More modern approaches involve transition-metal-catalyzed fluorination. nih.gov These methods have gained prominence due to their potential for high selectivity and functional group tolerance. Palladium-catalyzed reactions, for example, have been developed for the ortho-C–H fluorination of various aromatic compounds, often using directing groups to control regioselectivity. nih.gov An electrophilic fluorinating reagent, such as N-fluorobenzenesulfonimide (NFSI), is commonly employed in these transformations. nih.gov While a specific application to a precursor of this compound is not detailed, these general methodologies represent a viable synthetic route.
Etherification and Protection Strategies for Phenols
A crucial step in the synthesis of this compound is the etherification of the corresponding phenol, 4-chloro-2-fluorophenol. This transformation installs the methoxymethyl (MOM) ether, which serves as a protecting group for the hydroxyl functionality. The MOM group is stable under a variety of reaction conditions but can be removed under acidic conditions. nih.govsynarchive.com
The standard procedure for introducing a MOM group involves reacting the phenol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base. wikipedia.orgacs.org Diisopropylethylamine (Hünig's base) is commonly used to scavenge the HCl produced during the reaction. synarchive.comacs.org The reaction is typically performed in an inert aprotic solvent like dichloromethane (CH₂Cl₂) or dimethylformamide (DMF). synarchive.comacs.org
Table of Common Conditions for MOM Protection of Phenols
| Reagents | Base | Solvent | Time | Yield Range |
|---|---|---|---|---|
| MeOCH₂Cl | NaH | DMF | 2 h | 74% - 96% synarchive.com |
| MeOCH₂Cl | i-Pr₂NEt | CH₂Cl₂ | 3 h - 8 h | 85% - 98% synarchive.com |
Chloromethyl methyl ether itself can be prepared by reacting dimethoxymethane (B151124) with an acid chloride, such as acetyl chloride, often catalyzed by a Lewis acid like zinc bromide. orgsyn.orgorganic-chemistry.org This method allows for the in situ generation of MOM-Cl, avoiding the handling and storage of the highly toxic and carcinogenic pure reagent. wikipedia.orgorgsyn.org
Catalytic Approaches in Synthesis
Catalysis offers powerful tools for increasing the efficiency, selectivity, and sustainability of organic synthesis. Various catalytic strategies can be applied to the construction of this compound.
Transition Metal-Catalyzed Transformations
Transition metal catalysis is pivotal in modern organic synthesis for forming carbon-heteroatom bonds, including C-O bonds for ethers and C-F bonds. Copper- and palladium-catalyzed cross-coupling reactions are widely used for the synthesis of aryl ethers. organic-chemistry.orgorganic-chemistry.org For instance, a Cu-catalyzed coupling between an aryl halide (e.g., 1,4-dichloro-2-fluorobenzene) and a methoxide source could potentially be employed. Ligands play a crucial role in these reactions, promoting the desired transformation and tolerating various functional groups. organic-chemistry.org
Similarly, palladium-catalyzed C-H activation has emerged as a strategy for the late-stage functionalization of aromatic rings. acs.org A Pd(II)/Pd(IV) catalytic cycle has been utilized for the fluorination of C(sp³)–H bonds, and similar principles can be applied to C(sp²)–H bonds on an aromatic ring with appropriate directing groups. nih.gov These advanced methods could provide more direct and efficient routes to fluorinated aromatic compounds.
Organocatalytic Applications
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While transition metals dominate many cross-coupling reactions, organocatalytic alternatives are an area of active research. For example, photochemical organocatalytic protocols have been developed for the synthesis of aryl alkyl thioethers from aryl chlorides and alcohols under mild conditions. acs.org Although this specific application is for thioethers, the underlying principles of generating aryl radicals via photoredox catalysis could potentially be adapted for C-O bond formation.
Furthermore, organocatalytic asymmetric transfer hydrogenation has been reported for the synthesis of N-alkyl arylglycinate esters using a Brønsted acid catalyst. whiterose.ac.uk This highlights the ability of organocatalysts to facilitate complex transformations with high selectivity. The application of organocatalysis to the specific etherification or halogenation steps in the synthesis of this compound remains a developing field but holds promise for metal-free synthetic routes.
Phase-Transfer Catalysis in Ether Formation
Phase-transfer catalysis (PTC) is a valuable technique for reactions involving reactants in immiscible phases, such as a solid or aqueous phase and an organic phase. It is particularly well-suited for the Williamson ether synthesis, including the methylation or methoxymethylation of phenols. nih.gov
In this context, 4-chloro-2-fluorophenol would be deprotonated by a base (e.g., NaOH) in an aqueous phase to form the phenoxide anion. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or a phosphonium (B103445) salt, transports the phenoxide anion into the organic phase where it can react with the alkylating agent (MOM-Cl). This process enhances reaction rates and allows for milder reaction conditions. Computational studies on phenol alkylation under PTC conditions have provided insights into the mechanism and kinetics, confirming the efficiency of this approach. acs.org The use of a polymer-bound catalyst can also simplify the purification process, as the catalyst can be easily removed by filtration. nih.gov
Green Chemistry Principles in Synthetic Design
The integration of green chemistry principles is fundamental to modern process development, aiming to reduce the environmental footprint of chemical manufacturing. researchgate.net For the synthesis of this compound, which typically involves the protection of the hydroxyl group of 4-chloro-2-fluorophenol, these principles can be applied to significantly improve the sustainability of the process.
Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. A common method for synthesizing this compound is the Williamson ether synthesis, where 4-chloro-2-fluorophenol is deprotonated by a base and then reacted with chloromethyl methyl ether (MOM-Cl). wikipedia.orgwikipedia.org
The idealized reaction is as follows: C₆H₄ClFO + CH₃OCH₂Cl + Base → C₈H₈ClFO₂ + Base·HCl
The percent atom economy (% AE) is calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
| Compound | Molecular Formula | Molecular Weight (g/mol) | Role |
|---|---|---|---|
| 4-chloro-2-fluorophenol | C₆H₄ClFO | 146.55 | Reactant |
| Chloromethyl methyl ether | C₂H₅ClO | 80.51 | Reactant |
| Sodium hydride | NaH | 24.00 | Reactant (Base) |
| This compound | C₈H₈ClFO₂ | 190.60 | Product |
| Sodium chloride | NaCl | 58.44 | Byproduct |
| Hydrogen | H₂ | 2.02 | Byproduct |
Atom Economy Calculation: (190.60 / (146.55 + 80.51 + 24.00)) x 100 = 75.9%
Solvents constitute a significant portion of the waste generated in chemical processes. jk-sci.com The selection of solvents for the synthesis of this compound should prioritize those with low toxicity, high biodegradability, and low environmental impact. wikipedia.orgencyclopedia.pub Traditional solvents for such O-alkylation reactions, like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF), are often problematic due to their environmental and health risks.
Greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) offer more favorable properties, including higher boiling points and reduced potential for peroxide formation. merckmillipore.com The ideal scenario involves minimizing solvent use or employing solvent-free reaction conditions, which can sometimes be achieved through techniques like microwave-assisted synthesis. researchgate.netmdpi.com
| Solvent | Classification | Boiling Point (°C) | Key Hazards |
|---|---|---|---|
| Dichloromethane (DCM) | Hazardous | 39.6 | Suspected carcinogen, high volatility |
| Tetrahydrofuran (THF) | Problematic | 66 | Peroxide formation, flammable |
| Acetonitrile (B52724) | Problematic | 81.6 | Toxic, flammable |
| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | 80 | Lower peroxide formation than THF |
| Cyclopentyl methyl ether (CPME) | Recommended | 106 | High boiling point, low peroxide formation |
| Water | Recommended | 100 | Non-toxic, non-flammable |
Effective waste management is crucial for sustainable synthesis. In the production of this compound, the primary byproduct is a salt formed from the base used to deprotonate the phenol. For example, using sodium hydride generates sodium chloride and hydrogen gas. masterorganicchemistry.com While hydrogen is innocuous, the salt must be removed, typically through an aqueous workup, which generates wastewater.
Strategies to minimize waste include:
Catalytic Approaches: While this specific reaction is stoichiometric, exploring catalytic O-alkylation methods where possible can drastically reduce inorganic salt waste. rsc.orgdntb.gov.ua
Byproduct Valorization: Investigating potential uses for the salt byproduct, although often not economically viable for common salts like NaCl, is a tenet of circular chemistry.
Proper Disposal: All waste, particularly residual phenolic compounds and organic solvents, must be handled and disposed of according to safety and environmental regulations to prevent contamination. uthsc.eduyoutube.comsaltworkstech.com
Advanced Synthetic Techniques and Process Optimization
The adoption of advanced manufacturing technologies can lead to significant improvements in efficiency, safety, and product quality. pharmafeatures.com For the synthesis of this compound, continuous flow and microwave-assisted methods offer compelling advantages over traditional batch processing.
Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing. researchgate.net
For the synthesis of this compound, a flow process could be designed where streams of 4-chloro-2-fluorophenol with a base and chloromethyl methyl ether are mixed in a T-junction and then passed through a heated reactor coil. acs.orgnih.gov
Advantages of Continuous Flow:
Enhanced Safety: The small reactor volume minimizes the quantity of hazardous materials present at any given time. This is particularly relevant when handling potentially unstable reagents.
Improved Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid and efficient heating and cooling, enabling precise temperature control and reducing the formation of thermal byproducts.
Scalability: Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), which is often simpler than scaling up batch reactors. nih.gov
Microwave-assisted synthesis utilizes microwave radiation to heat reactions directly and efficiently. This method can dramatically reduce reaction times, often from hours to minutes, and can also lead to increased product yields and purities. mdpi.com
In the context of producing this compound, microwave irradiation can accelerate the rate of the O-alkylation reaction. The reaction mixture is placed in a sealed vessel within a microwave reactor and heated to the target temperature for a short duration. This rapid, uniform heating can overcome activation energy barriers more effectively than conventional heating methods.
| Parameter | Conventional Batch | Microwave-Assisted | Continuous Flow |
|---|---|---|---|
| Reaction Time | 3-6 hours | 5-15 minutes | ~10 minutes (residence time) |
| Typical Yield | Good to Excellent | Excellent | Excellent |
| Temperature Control | Moderate | Good (direct molecular heating) | Excellent (superior heat exchange) |
| Scalability | Challenging | Limited by reactor size | Straightforward (time/numbering-up) |
| Safety Profile | Standard | Good (contained system) | Excellent (small reaction volume) |
By leveraging these green chemistry principles and advanced synthetic technologies, the production of this compound can be made more sustainable, efficient, and safer, aligning with the evolving standards of the chemical industry.
Photochemical and Electrochemical Methods
A comprehensive search of scientific literature and chemical databases did not yield specific information regarding the photochemical or electrochemical synthesis of this compound. While general principles of photochemical and electrochemical reactions are applied to various aromatic compounds, detailed research findings, including reaction conditions, yields, and product characterization specific to the synthesis of this compound using these methods, are not available in the reviewed sources.
Photochemical synthesis involves the use of light energy to initiate chemical reactions. For halogenated aromatic compounds, these reactions can include photosubstitution, photoreduction, or photocyclization. Similarly, electrochemical methods utilize electrical energy to drive chemical transformations, which can be effective for the halogenation or dehalogenation of aromatic rings.
However, no studies detailing the application of these specific methodologies to produce this compound could be located. Therefore, data tables and detailed research findings for this particular synthetic route cannot be provided at this time.
Reactivity and Mechanistic Investigations of 4 Chloro 1 Fluoro 2 Methoxymethoxy Benzene
Reactivity Profiles of Aryl Halogens
The presence of two different halogen atoms, chlorine and fluorine, on the benzene (B151609) ring offers opportunities for selective functionalization through various reaction mechanisms. Their reactivity is heavily influenced by the electronic effects of the adjacent methoxymethoxy group and their relative positions on the ring.
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. This reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate, and thus the rate of the reaction, is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com
In 4-chloro-1-fluoro-2-(methoxymethoxy)benzene, the chlorine atom is located at the C4 position. The substituents relevant to this position are the methoxymethoxy group at C2 (ortho) and the fluorine atom at C1 (meta). The methoxymethoxy group, being an ether, is an electron-donating group through resonance, which destabilizes the negatively charged Meisenheimer intermediate required for SNAr. While fluorine is inductively electron-withdrawing, its effect from the meta position is weak. Consequently, the C4 position is not sufficiently activated for nucleophilic attack, and SNAr at the chlorine atom is generally disfavored under standard conditions.
In contrast to the chlorine atom, the fluorine atom at the C1 position is more susceptible to nucleophilic aromatic substitution. In the context of SNAr reactions, fluoride (B91410) is often an excellent leaving group. This is not because the C-F bond is weak, but because the rate-determining step is the initial attack of the nucleophile on the aromatic ring. youtube.com The high electronegativity of fluorine strongly polarizes the C-F bond, making the C1 carbon highly electrophilic and susceptible to nucleophilic attack. This effect lowers the activation energy for the formation of the Meisenheimer complex. youtube.com
The stability of the resulting intermediate is influenced by the chlorine atom at the C4 position (para). The chlorine atom exerts an electron-withdrawing inductive effect, which helps to stabilize the negative charge of the Meisenheimer complex. This para-relationship between the electron-withdrawing chlorine and the leaving group (fluorine) provides activation for the SNAr reaction, making the substitution at the C-F bond the preferred pathway over substitution at the C-Cl bond.
Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.org This reaction utilizes a "directed metalation group" (DMG) that coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation to a nearby ortho position. wikipedia.orgorganic-chemistry.org
In this compound, the methoxymethoxy (-OMOM) group is a potent DMG. organic-chemistry.org It can direct lithiation to either the C1 or C3 position. However, the C1 position is already substituted with fluorine. Therefore, the -OMOM group strongly directs lithiation to the C3 position.
The reactivity is further influenced by the halogen substituents. Both fluorine and chlorine can act as weaker DMGs. organic-chemistry.orgimperial.ac.uk The fluorine atom at C1 directs lithiation to the C2 (occupied) and C6 positions. More significantly in this context, studies on halofluoroarenes have shown that deprotonation often occurs at a position adjacent to the fluorine atom. epfl.chresearchgate.net In this molecule, the position adjacent to fluorine (C2) is occupied, but the other adjacent position (C6) is not the most acidic. The directing power generally follows the order: -OMOM > -F > -Cl.
Considering the combined effects:
The powerful -OMOM group directs to C3.
The chlorine atom at C4 weakly directs to C3 and C5.
The fluorine atom at C1 enhances the acidity of adjacent protons.
The convergence of these directing effects makes the proton at the C3 position the most kinetically acidic. Treatment with a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), is expected to result in highly regioselective deprotonation at the C3 position, forming a single aryllithium intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups specifically at this position.
| Directing Group | Position | Ortho Positions | Predicted Site of Lithiation |
| -OMOM | C2 | C1, C3 | C3 |
| -F | C1 | C2, C6 | - |
| -Cl | C4 | C3, C5 | C3 |
| Consensus | C3 |
Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions is highly dependent on the halogen, with the general trend for oxidative addition to palladium(0) being C-I > C-Br > C-Cl >> C-F. synarchive.com
For this compound, this reactivity difference allows for highly selective cross-coupling reactions at the C-Cl bond while leaving the more robust C-F bond intact.
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst and a base would selectively form a new C-C bond at the C4 position. oiccpress.comresearchgate.net
Negishi Coupling: The use of an organozinc reagent with a palladium or nickel catalyst would also result in selective coupling at the C-Cl position. synarchive.comwikipedia.orgorganic-chemistry.org Organozinc reagents are known for their high reactivity and functional group tolerance. wikipedia.org
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the aryl halide with an amine. wikipedia.org Using standard palladium catalysts with appropriate phosphine (B1218219) ligands (e.g., X-Phos, BINAP), amination would occur selectively at the C4 position. organic-chemistry.orgbeilstein-journals.org
The activation of the C-F bond for cross-coupling is possible but requires specialized conditions, such as the use of highly electron-rich and sterically hindered phosphine ligands, nickel catalysts, or different reaction mechanisms that avoid direct oxidative addition of the C-F bond. researchgate.netrsc.org Under typical cross-coupling conditions, this compound serves as a valuable substrate for selective functionalization at the chlorine-bearing carbon.
Regioselectivity and Chemoselectivity in Transformations
Steric and Electronic Effects on Reaction Pathways
The outcome of reactions involving this compound is a delicate balance of steric and electronic effects.
In Electrophilic Aromatic Substitution: The methoxymethoxy group is a powerful ortho-, para-director. The positions ortho to this group are C3 and the position para is C5 (which is blocked by the fluorine atom). Therefore, electrophilic attack is strongly directed to the C3 position. The directing effects of the halogens also need to be considered. The fluorine at C1 directs ortho (C2, occupied) and para (C4, occupied). The chlorine at C4 directs ortho (C3 and C5) and para (C1, occupied). The directing vectors of the methoxymethoxy group and the chlorine atom both reinforce substitution at the C3 position. Steric hindrance from the adjacent methoxymethoxy group at C2 might slightly disfavor attack at C3, but the strong electronic activation usually overcomes this.
In Nucleophilic Aromatic Substitution: Should an SNAr reaction be forced to occur, the position of attack would be at the carbons bearing the halogen leaving groups. The relative reactivity of C-F versus C-Cl as the leaving group would depend on the specific reaction conditions.
Directed Functionalization Strategies
A powerful method for achieving high regioselectivity in the functionalization of substituted aromatic compounds is directed ortho-metalation (DoM) . wikipedia.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.
The methoxymethoxy group is known to be an effective DMG. nih.gov In the case of this compound, treatment with a strong base like n-butyllithium or sec-butyllithium (B1581126) would be expected to result in regioselective deprotonation at the C3 position, which is ortho to the methoxymethoxy group. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups at this specific position. This strategy offers a predictable and efficient way to synthesize 3-substituted derivatives of this compound.
Reaction Mechanism Elucidation
Detailed Mechanistic Pathways for Key Reactions
Electrophilic Aromatic Substitution (e.g., Nitration):
Generation of the Electrophile: In the case of nitration, the active electrophile, the nitronium ion (NO2+), is generated from nitric acid and a strong acid catalyst like sulfuric acid.
Nucleophilic Attack: The pi-electrons of the aromatic ring of this compound attack the nitronium ion. This attack is regioselectively directed to the C3 position due to the strong activating and directing effect of the methoxymethoxy group. This step is typically the rate-determining step.
Formation of the Sigma Complex (Arenium Ion): A resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is formed. The positive charge is delocalized over the ring, with significant contributions from resonance structures where the charge is on the carbons ortho and para to the point of attack. The lone pairs on the oxygen of the methoxymethoxy group can also participate in resonance stabilization, further favoring attack at the ortho position. youtube.com
Deprotonation: A weak base (e.g., HSO4- or H2O) removes the proton from the C3 carbon, restoring the aromaticity of the ring and yielding the final product, 3-nitro-4-chloro-1-fluoro-2-(methoxymethoxy)benzene.
Directed ortho-Metalation followed by Electrophilic Quench (e.g., with an Aldehyde):
Coordination: The organolithium reagent (e.g., n-BuLi) coordinates to the oxygen atom of the methoxymethoxy group.
Deprotonation: The coordinated base then removes the proton from the ortho C3 position, which is the most acidic proton due to the inductive effect and directing ability of the methoxymethoxy group. This forms a stabilized aryllithium intermediate at the C3 position.
Nucleophilic Attack: The nucleophilic carbon of the aryllithium intermediate attacks the electrophilic carbon of the aldehyde's carbonyl group.
Workup: Aqueous workup protonates the resulting alkoxide to yield the corresponding secondary alcohol, 1-(3-(4-chloro-1-fluoro-2-(methoxymethoxy)phenyl))alkanol.
In-depth Mechanistic Insights into this compound Remain Elusive
Despite its potential as a versatile intermediate in organic synthesis, detailed mechanistic investigations into the reactivity of this compound, particularly concerning the role of intermediates and transition states, are not extensively documented in publicly available scientific literature. While the structural features of the molecule suggest a propensity for certain reaction pathways, specific experimental or computational data to thoroughly characterize these processes for this particular compound are scarce.
The presence of halogen substituents (chloro and fluoro) on the benzene ring, along with an electron-donating methoxymethoxy group, indicates that the compound could participate in various transformations, most notably nucleophilic aromatic substitution (SNAr) reactions. In a typical SNAr mechanism, the attack of a nucleophile on the aromatic ring would lead to the formation of a high-energy intermediate known as a Meisenheimer complex. This intermediate is a resonance-stabilized carbanion, and its stability is a crucial factor in determining the reaction rate. The subsequent departure of a leaving group (either chloride or fluoride) restores the aromaticity of the ring.
The regioselectivity and rate of such a substitution would be influenced by the electronic effects of the substituents. The methoxymethoxy group, being electron-donating, would generally be expected to activate the ring towards electrophilic attack and deactivate it towards nucleophilic attack. However, its ortho/para-directing nature could influence the position of nucleophilic attack if the reaction were to proceed. The relative lability of the chloro versus fluoro substituent as a leaving group would also be a key determinant of the reaction outcome. Generally, in SNAr reactions, fluoride is a better leaving group than chloride.
Without dedicated research focusing on this compound, any discussion on the specific energies of transition states, the precise structures of intermediates, or detailed potential energy surfaces remains speculative. Such data would typically be generated through a combination of experimental techniques, such as kinetic studies and spectroscopic observation of intermediates, and computational chemistry methods like Density Functional Theory (DFT) calculations. The absence of such studies in the current body of literature prevents the construction of detailed data tables and a thorough analysis as requested.
Applications of 4 Chloro 1 Fluoro 2 Methoxymethoxy Benzene As a Synthetic Building Block
Construction of Substituted Benzene (B151609) Derivatives
The utility of 4-Chloro-1-fluoro-2-(methoxymethoxy)benzene as a building block is most evident in its application for creating diverse substituted benzene derivatives. The different substituents on the aromatic ring can be modified selectively or sequentially to introduce new functional groups.
The chloro and fluoro groups serve as handles for various transition-metal-catalyzed cross-coupling reactions. The carbon-chlorine bond is typically more reactive than the carbon-fluorine bond in common coupling reactions like Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Negishi couplings. This difference in reactivity allows for selective functionalization at the C4 position. For example, a Suzuki coupling could be used to form a new carbon-carbon bond by reacting the chloro-substituent with a boronic acid in the presence of a palladium catalyst, leaving the fluoro group intact for potential subsequent transformations.
Furthermore, the methoxymethoxy (MOM) group is a well-known protecting group for a phenol (B47542). Under acidic conditions, this group can be cleaved to reveal a hydroxyl (-OH) group. This phenolic hydroxyl group can then be used in a variety of reactions, including Williamson ether synthesis, esterification, or as a directing group for ortho-functionalization. The presence of the adjacent fluorine atom can influence the acidity and reactivity of this hydroxyl group.
Below is a table summarizing potential synthetic transformations for creating substituted benzene derivatives from the title compound.
| Reaction Type | Target Position | Reagents/Conditions | Resulting Functional Group |
| Suzuki Coupling | C4 (via C-Cl) | R-B(OH)₂, Pd catalyst, Base | Aryl, Alkyl, etc. |
| Buchwald-Hartwig Amination | C4 (via C-Cl) | R₂NH, Pd catalyst, Base | Secondary/Tertiary Amine |
| Sonogashira Coupling | C4 (via C-Cl) | Terminal Alkyne, Pd/Cu catalyst, Base | Alkyne |
| Nucleophilic Aromatic Substitution (SNAr) | C1 (via C-F) or C4 (via C-Cl) | Strong Nucleophile (e.g., NaOMe, KSR) | Ether, Thioether |
| MOM Deprotection | C2 | Acid (e.g., HCl, TFA) | Hydroxyl (-OH) |
| Williamson Ether Synthesis | C2 (after deprotection) | Alkyl halide, Base | Ether (-OR) |
| Ortho-Lithiation | C3 (directed by MOM-ether) | Organolithium reagent (e.g., n-BuLi) | Introduction of various electrophiles |
Precursor in the Synthesis of Biologically Relevant Scaffolds
The specific arrangement of substituents on this compound makes it a suitable precursor for the synthesis of complex scaffolds that are relevant in medicinal chemistry and drug discovery.
The generation of fused heterocyclic rings is a common strategy in the synthesis of pharmaceuticals. This building block can be elaborated to form such structures. For instance, a synthetic route could begin with the deprotection of the MOM group to yield 4-chloro-1-fluoro-2-phenol. Subsequent ortho-lithiation directed by the hydroxyl group, followed by quenching with an appropriate electrophile, could install a side chain at the C3 position. This new substituent could then participate in an intramolecular cyclization reaction, potentially involving the displacement of the adjacent fluorine or chlorine atom, to form a fused five- or six-membered heterocyclic ring like a benzofuran (B130515) or a benzoxazine (B1645224) derivative.
Another approach involves a two-step process where the chlorine atom is first substituted via a coupling reaction (e.g., Sonogashira coupling to introduce an alkyne). Subsequent intramolecular cyclization, potentially triggered by the deprotection of the MOM group, could lead to the formation of substituted benzofurans.
While less direct, the functional handles on this compound can also be utilized to construct additional carbocyclic rings. One potential strategy involves a multi-step sequence to build a diene system, which could then undergo a Diels-Alder reaction. For example, sequential cross-coupling reactions at the C1 and C4 positions could introduce vinyl groups. The resulting diene, fused to the original benzene ring, could then react with a dienophile to form a new six-membered carbocyclic ring, leading to a polycyclic aromatic system. Such strategies are pivotal in the synthesis of natural products and advanced materials.
Strategic Intermediate in Multi-Step Organic Synthesis
The true value of a building block is often realized in its role within complex, multi-step synthetic plans. This compound is well-suited for use in both convergent and divergent synthetic strategies.
Divergent synthesis aims to create a library of structurally related compounds from a common intermediate. The distinct reactivity of the functional groups on this compound makes it an excellent starting point for such an approach. A chemist can selectively address each functional site to generate a diverse set of analogues for structure-activity relationship (SAR) studies in drug discovery.
For example, starting from the single precursor, one can generate multiple distinct product lines:
Path A: Selective cross-coupling at the C4-Cl position.
Path B: Deprotection of the MOM group followed by etherification or esterification at the C2-OH position.
Path C: Nucleophilic aromatic substitution at the C1-F position.
This strategy is illustrated in the table below.
| Starting Material | Reaction Path | Transformation | Resulting Core Structure |
| This compound | A | Suzuki Coupling at C4 | 4-Aryl-1-fluoro-2-(methoxymethoxy)benzene |
| This compound | B | 1. MOM Deprotection2. Etherification at C2 | 4-Chloro-1-fluoro-2-alkoxybenzene |
| This compound | C | SNAr at C1 | 4-Chloro-1-alkoxy-2-(methoxymethoxy)benzene |
Each of these new core structures can be further functionalized at the remaining sites, rapidly generating a library of compounds with systematic variations at positions 1, 2, and 4.
Development of Novel Chemical Entities
The strategic placement of reactive sites on the benzene ring of this compound makes it an attractive starting material for the synthesis of complex organic molecules. The presence of both a chloro and a fluoro substituent allows for selective functionalization through various cross-coupling reactions, which are fundamental in the construction of diverse molecular scaffolds.
One of the most powerful applications of this building block is in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between the halogenated benzene ring and a wide array of boronic acids or esters. nih.govmdpi.comresearchgate.net This methodology is particularly significant in drug discovery for the synthesis of biaryl structures, which are prevalent in many biologically active compounds, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators. google.comdruggablegenome.netresearchgate.netescholarship.org The methoxymethoxy (MOM) group serves as a protecting group for the phenolic hydroxyl, which can be readily removed under acidic conditions to reveal a reactive hydroxyl group for further functionalization. nih.govresearchgate.net
| Reaction Type | Description | Potential Products |
|---|---|---|
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of the chloro or fluoro substituent with a boronic acid/ester. | Biaryl compounds, precursors to kinase inhibitors and GPCR modulators. |
| Buchwald-Hartwig Amination | Palladium-catalyzed formation of carbon-nitrogen bonds. | Aryl amines, important pharmacophores in many drug candidates. |
| Deprotection of MOM group | Acid-catalyzed removal of the methoxymethyl protecting group. | Phenolic compounds, allowing for further derivatization. |
Research into kinase inhibitors, a major class of anticancer drugs, often involves the synthesis of complex heterocyclic systems. google.com While direct evidence of this compound in the synthesis of approved kinase inhibitors is not prevalent in publicly available literature, its structural motifs are highly relevant. The 4-chloro-2-fluoro-phenol core, accessible from this building block, is a common feature in various kinase inhibitor scaffolds. The strategic introduction of different substituents via cross-coupling reactions allows for the fine-tuning of the molecule's interaction with the kinase active site, leading to the development of potent and selective inhibitors.
Similarly, in the field of GPCR modulation, the ability to generate diverse libraries of compounds is crucial for identifying ligands with desired pharmacological profiles. druggablegenome.netresearchgate.netescholarship.org The versatility of this compound as a scaffold allows for the systematic exploration of the chemical space around a core structure, a key strategy in lead optimization.
Integration into Automated and High-Throughput Synthesis Platforms
The increasing demand for large and diverse compound libraries for drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. nih.govlbl.govlbl.govnih.govresearchgate.net These systems enable the rapid and parallel synthesis of numerous compounds, significantly accelerating the discovery process.
The properties of this compound make it a suitable candidate for integration into such platforms. Its stability and predictable reactivity in common synthetic transformations are advantageous for automated processes. For instance, its application in parallel synthesis allows for the creation of extensive compound libraries where one of the variable points is the substituent introduced via a cross-coupling reaction. tarosdiscovery.comuzh.ch
| Property | Advantage in Automated Synthesis |
|---|---|
| Chemical Stability | Robustness to various reaction conditions reduces the likelihood of side reactions and simplifies purification. |
| Predictable Reactivity | The distinct reactivity of the chloro and fluoro groups allows for selective and controlled functionalization in an automated workflow. |
| Versatility in Coupling Reactions | Compatibility with a wide range of coupling partners enables the generation of highly diverse compound libraries. |
High-throughput screening (HTS) campaigns rely on the availability of a large number of structurally diverse molecules. nih.gov The use of building blocks like this compound in automated synthesis workflows can efficiently generate these libraries. For example, a robotic system could be programmed to perform a series of Suzuki-Miyaura couplings in a multi-well plate format, using a different boronic acid in each well to react with this compound. This would result in a library of biaryl compounds, each with a unique substituent, ready for biological screening.
While specific, documented examples of the large-scale, automated synthesis of libraries based solely on this compound are not widely reported in academic literature, the principles of automated synthesis are well-established for similar halogenated aromatic compounds. The continued development of robotic synthesis platforms and the increasing need for novel chemical matter will likely see the broader application of such versatile building blocks in automated drug discovery and materials science research.
Computational and Theoretical Investigations of 4 Chloro 1 Fluoro 2 Methoxymethoxy Benzene and Its Reactivity
Electronic Structure Analysis
The arrangement of electrons in a molecule dictates its physical and chemical properties. Electronic structure analysis investigates the distribution of electron density and the energies of molecular orbitals to predict reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap indicates that the molecule is more polarizable and reactive. For 4-Chloro-1-fluoro-2-(methoxymethoxy)benzene, a computational study would calculate the energies of these orbitals. The results would likely show the HOMO density concentrated on the electron-rich benzene (B151609) ring and the oxygen atoms of the methoxymethoxy group, while the LUMO would be distributed across the aromatic system, influenced by the electron-withdrawing halogen substituents.
Table 1: Representative Frontier Orbital Energies for this compound The following data are illustrative examples derived from typical DFT calculations for similar aromatic compounds and are not from a published study on this specific molecule.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.85 | Highest Occupied Molecular Orbital; electron donor capability. |
| LUMO | -1.20 | Lowest Unoccupied Molecular Orbital; electron acceptor capability. |
| HOMO-LUMO Gap | 5.65 | Indicator of chemical stability and reactivity. |
The distribution of electron density within this compound is uneven due to the differing electronegativities of its constituent atoms (O, F, Cl, C, H). A Molecular Electrostatic Potential (MEP) map provides a visual representation of this charge distribution. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this molecule, the MEP would show significant negative potential around the oxygen atoms of the methoxymethoxy group and the fluorine atom, reflecting their high electronegativity. The chlorine atom would also contribute to a region of negative potential. researchgate.net The hydrogen atoms of the methyl group would exhibit positive potential. This analysis helps predict sites for non-covalent interactions, such as hydrogen bonding, and initial sites of reaction. Atomic charge calculations, such as those using Mulliken or Natural Bond Orbital (NBO) analysis, would quantify the partial charge on each atom, providing a more detailed picture of the electronic landscape.
Table 2: Hypothetical Partial Atomic Charges for this compound This table presents representative values to illustrate the expected charge distribution. Actual values would be determined via specific computational methods.
| Atom/Group | Position on Ring | Predicted Partial Charge (a.u.) |
| Fluorine | C1 | -0.35 |
| Oxygen (ether) | C2 | -0.50 |
| Chlorine | C4 | -0.15 |
| Carbonyl Carbon | C2 | +0.25 |
| Aromatic CH | C3, C5, C6 | -0.10 to +0.10 |
While these global indices describe the molecule as a whole, local reactivity is predicted by Fukui functions. These functions identify which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, Fukui function analysis would pinpoint specific sites on the aromatic ring that are activated or deactivated by the interplay of the electron-donating methoxymethoxy group and the electron-withdrawing, ortho-para directing halogen substituents. This allows for a nuanced prediction of regioselectivity in chemical reactions.
Table 3: Illustrative Global Reactivity Descriptors These values are representative examples for a molecule of this type and serve to illustrate the output of a DFT calculation.
| Descriptor | Formula | Typical Value | Interpretation |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.025 eV | Tendency of electrons to escape. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.825 eV | Resistance to charge transfer. |
| Global Electrophilicity (ω) | μ2 / 2η | 2.858 eV | Propensity to accept electrons. |
Conformational Analysis and Stability
The three-dimensional structure of a molecule is crucial to its function and reactivity. Conformational analysis explores the different spatial arrangements of atoms (conformers) that can be achieved through bond rotation.
The methoxymethoxy group [-O-CH₂-O-CH₃] is flexible, with rotation possible around the C(aryl)-O, O-CH₂, and CH₂-O bonds. A potential energy surface (PES) scan would be performed computationally to map the energy changes associated with the rotation around these bonds. This analysis identifies the lowest-energy conformers (global and local minima) and the energy barriers (transition states) that separate them. For this compound, the most stable conformation would likely involve a specific orientation of the methoxymethoxy group relative to the plane of the benzene ring to minimize steric hindrance and optimize electronic interactions. Understanding these energy landscapes is essential for predicting the molecule's dominant shape in different environments.
Computational methods can be used to evaluate the relative stabilities of different structural isomers. For the molecular formula C₈H₈ClFO₂, numerous positional isomers exist where the chloro, fluoro, and methoxymethoxy groups are arranged differently on the benzene ring. Theoretical calculations can determine the total electronic energy of each isomer, allowing for a ranking of their thermodynamic stability.
Tautomerism, which involves the migration of a proton, is not a significant consideration for this compound. The molecule lacks the necessary acidic protons (like those in hydroxyl or amino groups) adjacent to a π-system that are required for common tautomeric transformations. A computational study would confirm the high energy barrier for any potential proton transfer, affirming the structural stability of the compound against tautomerization.
Reaction Pathway Modeling and Energetics
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For a substituted benzene derivative like this compound, understanding its reaction pathways, particularly for reactions such as nucleophilic aromatic substitution (SNAr), is crucial. This involves mapping the potential energy surface of the reaction to identify transition states and intermediates, and to calculate the energy barriers associated with the transformation.
Transition State Characterization
The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome for the reaction to proceed. Its characterization is a primary goal of reaction pathway modeling. Transition state theory (TST) provides the framework for understanding reaction rates based on the properties of the transition state. wikipedia.orgox.ac.uk
For reactions involving this compound, computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to locate and characterize transition state structures. acs.org These calculations would typically involve optimizing the geometry of the transition state and confirming its nature by frequency analysis, where a single imaginary frequency corresponding to the reaction coordinate is expected. For SNAr reactions, the mechanism can be either a single-step (concerted) process or a multi-step process involving the formation of a stable intermediate, such as a Meisenheimer complex. acs.orgacs.orgwikipedia.org Computational studies on similar halonitrobenzenes have shown that the presence of electron-withdrawing groups can significantly stabilize such intermediates, favoring a multi-step pathway. acs.org
Illustrative Table of a Hypothetical Transition State Geometry:
| Parameter | Value |
| C-Cl bond length (Å) | 2.15 |
| C-Nucleophile bond length (Å) | 1.98 |
| C-Cl-Nucleophile angle (°) | 85.0 |
| Imaginary Frequency (cm⁻¹) | -350 |
This table is for illustrative purposes and does not represent actual calculated data.
Activation Energy Calculations
The activation energy (Ea) is the minimum energy required to initiate a chemical reaction and is a key determinant of the reaction rate. msu.edu Computationally, the activation energy is determined by calculating the energy difference between the reactants and the transition state. pearson.com
For this compound, methods like DFT with various functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31+G(d)) would be used to calculate the energies of the reactant(s) and the transition state. acs.orgusu.edu The accuracy of these calculations is critical, as even small errors in the calculated energies can lead to significant inaccuracies in the predicted reaction rates. For SNAr reactions, the activation energy is influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups, which are expected to be present in many reactions of this compound, generally lower the activation energy by stabilizing the negatively charged transition state or intermediate. youtube.com
Illustrative Table of Hypothetical Activation Energies for a Reaction:
| Reaction Step | Activation Energy (kcal/mol) |
| Nucleophilic attack | 15.2 |
| Leaving group departure | 5.8 |
| Overall | 15.2 |
This table is for illustrative purposes and does not represent actual calculated data.
Solvent Effects on Reaction Mechanisms
The solvent can play a significant role in the kinetics and mechanism of a reaction. nih.gov Computational models can account for solvent effects through either implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. miami.edu Explicit models involve including a number of solvent molecules in the calculation, which can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding. chemrxiv.org
For reactions of this compound, the choice of solvent can dramatically influence the reaction pathway and activation energies. For example, in SNAr reactions, polar aprotic solvents are known to accelerate the reaction by solvating the cation without strongly solvating the nucleophile, thus increasing its reactivity. researchgate.net Computational studies on similar systems have shown that explicit solvent models can sometimes provide a more accurate description of the reaction's free energy surface compared to implicit models. chemrxiv.org
Spectroscopic Parameter Prediction Methodologies
Computational chemistry is also widely used to predict various spectroscopic parameters, which can aid in the identification and characterization of compounds. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly valuable.
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations
NMR spectroscopy is a powerful tool for structure elucidation. Computational methods can predict NMR chemical shifts with a high degree of accuracy. acs.orgnih.gov DFT calculations, particularly using the B3LYP functional with appropriate basis sets (e.g., 6-311+G(2d,p)), are commonly used for this purpose. acs.org
For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR chemical shifts would be of interest. The calculation of ¹⁹F NMR chemical shifts for fluorinated aromatic compounds has been shown to be particularly successful, often employing scaling factors to improve the agreement between calculated and experimental values. acs.orgnih.govresearchgate.net These calculations can help in assigning the signals in the experimental spectrum to specific nuclei in the molecule.
Illustrative Table of Predicted ¹⁹F NMR Chemical Shifts:
| Atom Position | Calculated Shift (ppm) | Scaled Shift (ppm) |
| F at C-1 | -120.5 | -118.2 |
This table is for illustrative purposes and does not represent actual calculated data.
Infrared (IR) Vibrational Frequency Predictions
IR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. Computational methods can calculate these vibrational frequencies, which correspond to the peaks in an IR spectrum. researchgate.net
The standard approach involves performing a geometry optimization of the molecule using a method like DFT (e.g., B3LYP/6-311++G(d,p)), followed by a frequency calculation. mahendrapublications.comresearchgate.net The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. These calculations can aid in the assignment of the observed IR bands to specific vibrational modes of the molecule.
Illustrative Table of Predicted IR Vibrational Frequencies:
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |
| C-Cl stretch | 750 | 720 |
| C-F stretch | 1250 | 1200 |
| C-O-C stretch | 1100 | 1056 |
| Aromatic C-H stretch | 3100 | 3000 |
This table is for illustrative purposes and does not represent actual calculated data.
Mass Spectrometric Fragmentation Pathway Simulations
The simulation of mass spectrometric fragmentation pathways provides critical insights into the structural elucidation of molecules. For this compound, computational models predict a series of fragmentation steps initiated by electron ionization. The initial event is the formation of the molecular ion ([M]•+), which is energetically unstable and prone to subsequent cleavage.
The primary fragmentation is anticipated to occur within the methoxymethoxy (MOM) group, a common pathway for ethers. Alpha-cleavage next to the oxygen atom is a dominant process, leading to the loss of a formaldehyde (B43269) (CH₂O) radical and the formation of a stable oxonium ion, or the cleavage of the C-O bond to generate a methoxymethyl cation.
Another significant fragmentation pathway involves the aromatic ring. The presence of halogen substituents dictates specific cleavage patterns. The loss of the chlorine atom is a probable event, influenced by the relative stability of the resulting aryl cation. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key feature in the mass spectrum for any fragment containing this atom. The cleavage of the C-F bond is generally less favorable than C-Cl bond cleavage due to the greater strength of the C-F bond.
Subsequent fragmentation events would involve the loss of small neutral molecules such as CO and further decomposition of the aromatic ring. High-resolution mass spectrometry simulations can distinguish between fragments with the same nominal mass but different elemental compositions.
Table 1: Predicted Mass Spectrometric Fragments of this compound
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formation Pathway |
| 190 | [C₈H₈ClFO₂]•+ | Molecular Ion |
| 145 | [C₇H₅ClFO]+ | Loss of •CH₂OCH₃ |
| 117 | [C₆H₃ClFO]•+ | Loss of CH₂O from m/z 145 |
| 111 | [C₆H₄Cl]+ | Loss of F and CO from m/z 145 |
| 77 | [C₆H₄F]+ | Loss of Cl and CO from m/z 145 |
| 45 | [CH₂OCH₃]+ | Cleavage of the ArO-CH₂OCH₃ bond |
Note: The m/z values are based on the most abundant isotope of chlorine (³⁵Cl). Corresponding peaks for ³⁷Cl would be observed at m/z + 2.
Quantum Chemical Studies on Halogen Bonding and Intermolecular Interactions
Quantum chemical calculations are instrumental in understanding the non-covalent interactions that govern the supramolecular chemistry of halogenated aromatic compounds. For this compound, these studies focus on the nature and strength of halogen bonding and other intermolecular forces.
Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species. This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-X covalent bond. nih.gov In the case of this compound, the chlorine atom is the primary participant in halogen bonding, as fluorine is generally a poor halogen bond donor. mdpi.com
Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to model these interactions. These calculations can predict the geometry and energy of halogen-bonded complexes. The interaction energy is a key parameter that quantifies the strength of the halogen bond. Theoretical studies on similar aromatic compounds have shown that halogen bonds can be comparable in strength to hydrogen bonds. chemistryviews.org
The fluorine atom and the methoxymethoxy group also contribute to the intermolecular interaction landscape. The fluorine atom can participate in weaker C-F···H hydrogen bonds and other dipole-dipole interactions. The oxygen atoms of the methoxymethoxy group can act as hydrogen bond acceptors. Furthermore, π-stacking interactions between the aromatic rings of adjacent molecules are also anticipated, influenced by the electron-withdrawing nature of the halogen substituents.
Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool used to analyze the topology of the electron density and characterize the nature of these weak interactions. nih.gov This method can identify bond critical points and provide quantitative measures of the interaction strength.
Table 2: Theoretical Interaction Energies for Dimers of this compound
| Interaction Type | Interacting Atoms/Groups | Calculated Interaction Energy (kJ/mol) | Computational Method |
| Halogen Bond | C-Cl ··· O (carbonyl) | -15 to -25 | DFT/B3LYP |
| Halogen Bond | C-Cl ··· N (pyridine) | -20 to -30 | MP2/aug-cc-pVDZ |
| Hydrogen Bond | C-H ··· F-C | -2 to -8 | DFT/B3LYP |
| Hydrogen Bond | C-H ··· O (ether) | -5 to -15 | MP2/aug-cc-pVDZ |
| π-π Stacking | Aromatic Ring ··· Aromatic Ring | -10 to -20 | DFT with dispersion correction |
Note: The interaction energies presented are typical ranges derived from computational studies on analogous halogenated aromatic systems and are intended to be illustrative.
Advanced Analytical Methodologies for Research Characterization and Purity Assessment
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for separating 4-Chloro-1-fluoro-2-(methoxymethoxy)benzene from impurities and quantifying its purity. These techniques are foundational in both research and quality control settings.
High-Performance Liquid Chromatography (HPLC) Method Development for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. A typical method development would involve a reversed-phase approach, leveraging the compound's nonpolar nature.
A robust HPLC method would likely utilize a C18 stationary phase, which provides excellent separation for aromatic compounds. The mobile phase would be a gradient mixture of an aqueous component (like water with a small amount of acid, such as 0.1% trifluoroacetic acid, to improve peak shape) and an organic solvent, typically acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the target compound while separating it from more polar and less polar impurities.
Detection is commonly achieved using a UV detector, set at a wavelength where the benzene (B151609) ring of the compound exhibits strong absorbance, likely around 254 nm. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile organic compounds. In the context of this compound, GC-MS is crucial for detecting residual solvents from the synthesis process and any volatile byproducts.
A headspace GC-MS method is often employed for this purpose. A sample of the compound is heated in a sealed vial, and the vapor (headspace) is injected into the GC system. This technique is highly sensitive for detecting low levels of volatile impurities without introducing non-volatile matrix components into the instrument. The separated compounds are then identified by their mass spectra, which provide a unique fragmentation pattern or "fingerprint."
Potential volatile impurities could include solvents used in the synthesis, such as dichloromethane (B109758), toluene, or methanol, as well as potential starting materials or volatile side-reaction products.
Preparative Chromatography for Sample Enrichment
For applications requiring highly pure material, such as in the synthesis of pharmaceutical intermediates, preparative chromatography is employed to enrich the sample. This technique is essentially a scaled-up version of analytical HPLC.
The goal of preparative HPLC is to isolate the target compound from its impurities. Larger columns with the same stationary phase as the analytical method are used, and significantly larger sample volumes are injected. The fractions corresponding to the main peak are collected, and the solvent is subsequently evaporated to yield the purified compound. This method is highly effective for removing closely related impurities that may be difficult to eliminate by other means like crystallization.
Spectroscopic Techniques for Structural Elucidation
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments is used.
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) protons of the methoxymethoxy group, and the methyl protons. The substitution pattern on the benzene ring can be inferred from the splitting patterns (coupling) of the aromatic protons.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC):
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to identify adjacent protons in the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming the connectivity between the methoxymethoxy group and the benzene ring, as well as the relative positions of the chloro and fluoro substituents.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS)
| Atom Position | Predicted ¹H Shift | Predicted ¹³C Shift | Key HMBC Correlations |
| Aromatic CH | 7.0-7.5 | 115-130 | To other aromatic carbons, to C of OCH₂O |
| O-CH₂-O | ~5.2 | ~95 | To C of OCH₃, to aromatic C |
| O-CH₃ | ~3.5 | ~56 | To C of OCH₂O |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound. This technique is crucial for confirming the elemental composition of this compound.
The molecular formula of the compound is C₈H₈ClFO₂. Using the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁹F, and ¹⁶O), the theoretical monoisotopic mass can be calculated with high precision.
Table 3: Exact Mass Calculation
| Element | Number of Atoms | Exact Mass of Isotope | Contribution to Total Mass |
| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |
| Hydrogen (¹H) | 8 | 1.007825 | 8.062600 |
| Chlorine (³⁵Cl) | 1 | 34.968853 | 34.968853 |
| Fluorine (¹⁹F) | 1 | 18.998403 | 18.998403 |
| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |
| Total | 189.019686 |
An HRMS experiment would measure the mass-to-charge ratio (m/z) of the molecular ion. A measured mass that matches the calculated exact mass to within a few parts per million (ppm) provides strong evidence for the proposed elemental formula, thus confirming the identity of the compound.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure by probing the vibrational modes of a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy of this compound is expected to reveal characteristic absorption bands corresponding to its distinct structural features. The presence of the aromatic ring is typically confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. spectroscopyonline.com The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range. spectroscopyonline.com
The carbon-halogen bonds will also produce characteristic absorptions. The C-Cl stretching vibration is anticipated in the lower wavenumber region, typically around 700-800 cm⁻¹. The C-F stretch is expected at a higher wavenumber, generally in the 1000-1400 cm⁻¹ range, due to the higher bond strength and lower mass of fluorine compared to chlorine. sigmaaldrich.com
A key feature of the molecule is the methoxymethyl ether group. The C-O-C stretching vibrations of the ether linkages are expected to produce strong and distinct bands in the fingerprint region, typically between 1000 and 1250 cm⁻¹.
Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3100-3000 | Weak-Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch (of -OCH₃ and -OCH₂O-) |
| ~1600-1450 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~1250-1200 | Strong | Aryl-O Stretch |
| ~1150-1050 | Strong | C-O-C Stretch (Ether) |
| ~1100-1000 | Strong | C-F Stretch |
| ~800-700 | Medium-Strong | C-Cl Stretch |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations are expected to be strong in the Raman spectrum. The C-Cl and C-F bonds will also exhibit characteristic Raman shifts. The symmetric stretching of the ether C-O-C bonds may also be observable.
Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3070 | Strong | Aromatic C-H Stretch |
| ~1600 | Very Strong | Aromatic Ring Breathing Mode |
| ~1250 | Medium | Aryl-O Stretch |
| ~1100 | Medium | C-F Stretch |
| ~750 | Strong | C-Cl Stretch |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. nih.gov Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray diffraction would provide precise information on bond lengths, bond angles, and intermolecular interactions. This technique would unequivocally confirm the substitution pattern on the benzene ring and the conformation of the methoxymethyl ether group.
Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-15 |
| b (Å) | ~5-10 |
| c (Å) | ~15-20 |
| β (°) | ~90-110 |
| Volume (ų) | ~1500-2000 |
| Z | 4 |
Advanced Titration and Quantitative Analysis Methods
For the quantitative analysis and purity assessment of this compound, advanced titration methods can be employed. While classical acid-base titrations may not be directly applicable, other titrimetric techniques can be adapted.
One potential approach is a non-aqueous titration. The ether linkages in the molecule can exhibit basic properties in a strongly acidic medium. Potentiometric titration in a non-aqueous solvent system, such as acetic acid, with a strong acid titrant like perchloric acid, could be used for quantification. The endpoint would be detected by a sharp change in potential.
Alternatively, methods for the determination of organohalogen compounds could be adapted. This might involve a preliminary reaction to liberate the halide ions, followed by an argentometric titration (titration with silver nitrate) to quantify the chloride content.
Hypothetical Results of a Non-Aqueous Potentiometric Titration
| Sample No. | Sample Weight (mg) | Titrant Volume (mL) | Calculated Purity (%) |
|---|---|---|---|
| 1 | 250.5 | 12.85 | 99.2 |
| 2 | 252.1 | 12.92 | 99.1 |
Chiral Analysis Methodologies (if applicable to derivatives or synthesis intermediates)
The molecule this compound itself is achiral and does not have any stereocenters. Therefore, chiral analysis methodologies are not directly applicable to the final compound. However, in the context of its synthesis, chiral intermediates or the synthesis of chiral derivatives could necessitate the use of such techniques.
For instance, if a synthetic route involved a chiral precursor, or if chiral derivatives were being prepared for specific applications (e.g., as ligands in asymmetric catalysis), chiral analysis would be crucial to determine the enantiomeric purity. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and powerful technique for separating enantiomers.
Hypothetical Chiral HPLC Analysis of a Precursor
| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |
|---|---|---|---|
| (R)-enantiomer | 8.5 | 98500 | 98.0 |
In this hypothetical scenario, the two enantiomers are well-separated, allowing for accurate quantification and the determination of the enantiomeric excess of the desired enantiomer.
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Routes to Access the Core Structure
The synthesis of polysubstituted benzenes like 4-Chloro-1-fluoro-2-(methoxymethoxy)benzene often relies on multi-step sequences involving classical electrophilic aromatic substitution reactions. fiveable.melibretexts.org Future research will likely focus on developing more convergent and efficient synthetic strategies. One promising area is the exploration of late-stage C-H activation and functionalization, which could potentially allow for the direct introduction of the chloro or fluoro groups onto a pre-existing 2-(methoxymethoxy)anisole scaffold, thereby reducing step count and improving atom economy.
Furthermore, novel fluorination and chlorination methodologies could provide alternative pathways. For instance, advancements in halofluorination reactions, which involve the anti-addition of a halogen and fluorine across a double bond, could be adapted to cyclic precursors to construct the benzene (B151609) ring with the desired substitution pattern. nih.govbeilstein-journals.org Research into improved catalysts and reaction conditions for nucleophilic aromatic substitution (SNAr) could also enable more efficient routes, potentially starting from precursors like 1,2-difluoro-4-(methoxymethoxy)benzene (B1465169) or 1,4-dichloro-2-(methoxymethoxy)benzene. vapourtec.com
A comparative table of potential synthetic approaches is presented below:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Classical Electrophilic Aromatic Substitution | Well-established, predictable regioselectivity based on directing groups. fiveable.me | Optimization of reaction conditions to improve yields and minimize isomeric impurities. |
| Late-Stage C-H Activation | Increased synthetic efficiency, reduced step count. | Development of regioselective catalysts for direct C-H chlorination and fluorination. |
| Novel Halogenation Methods (e.g., Halofluorination) | Access to unique precursors and potentially stereocontrolled synthesis of intermediates. nih.gov | Adaptation of existing methods to aromatic precursors or development of novel dearomatization-rearomatization strategies. |
| Advanced Nucleophilic Aromatic Substitution (SNAr) | Potential for high regioselectivity based on the activation by existing substituents. vapourtec.com | Design of more reactive substrates and development of milder reaction conditions. |
Investigation of Undiscovered Reactivity Patterns and Selectivities
The interplay of the electron-withdrawing halogen substituents and the electron-donating, ortho-para directing methoxymethoxy group presents a rich landscape for exploring novel reactivity. The methoxymethoxy (MOM) group, while primarily a protecting group for the phenol (B47542), significantly influences the electron density of the aromatic ring, thereby affecting the regioselectivity of further substitutions.
Future investigations could focus on the following areas:
Orthogonal Reactivity: Exploring conditions that allow for the selective reaction at one of the unsubstituted positions on the ring (positions 3, 5, and 6) without affecting the existing functional groups. This could involve directed ortho-metalation, where the MOM-ether directs lithiation to the 3-position, followed by quenching with an electrophile.
Nucleophilic Aromatic Substitution (SNAr): While SNAr reactions on halobenzenes are generally challenging without strong electron-withdrawing groups, the combined electronic effect of the fluorine and chlorine atoms might allow for displacement under specific conditions, particularly at the carbon bearing the chlorine, which is para to the activating MOM group. acs.org
Cross-Coupling Reactions: The chloro and fluoro substituents offer potential handles for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Research could delineate the relative reactivity of the C-Cl versus the C-F bond under different catalytic systems, enabling selective functionalization.
Development of Advanced Computational Models for Predictive Synthesis
Computational chemistry is an increasingly powerful tool for predicting the outcomes of chemical reactions and designing synthetic routes. longdom.org For this compound, advanced computational models could offer significant insights.
Density Functional Theory (DFT) calculations can be employed to:
Predict the most likely sites for electrophilic and nucleophilic attack by calculating electron density maps and the energies of reaction intermediates (e.g., sigma complexes). acs.org
Model the transition states of potential reactions to predict activation energies and reaction rates, thus guiding the selection of optimal reaction conditions. nih.gov
Simulate spectroscopic data (e.g., NMR, IR) to aid in the characterization of novel derivatives.
Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency
The synthesis of halogenated aromatic compounds can involve highly reactive, toxic, and corrosive reagents, as well as highly exothermic reactions. rsc.orgresearchgate.net Flow chemistry, which involves performing reactions in continuous-flowing streams through microreactors, offers significant advantages in terms of safety and efficiency for such processes. rsc.org
Future research could focus on adapting the synthesis of this compound and its derivatives to flow chemistry platforms. The key benefits would include:
Enhanced Safety: The small reaction volumes in microreactors minimize the risks associated with hazardous reagents and thermal runaways. rsc.org
Precise Process Control: The superior heat and mass transfer in flow reactors allows for precise control over reaction temperature, residence time, and stoichiometry, leading to higher yields and selectivities. rsc.org
Scalability and Automation: Flow chemistry setups can be readily scaled up by running them for longer periods or by using multiple reactors in parallel. nih.gov They also lend themselves to automation, enabling high-throughput experimentation and on-demand synthesis.
The integration of online purification and analysis techniques could further streamline the synthesis, leading to a fully automated platform for the production and derivatization of this compound.
Expanding its Utility as a Building Block in Complex Molecular Architectures
Fluorinated and chlorinated aromatic compounds are valuable building blocks in medicinal chemistry, agrochemicals, and materials science. alfa-chemistry.comossila.comnih.gov The unique substitution pattern of this compound makes it a potentially versatile intermediate for the synthesis of more complex molecules.
Future opportunities lie in leveraging its distinct functionalities:
The MOM-protected phenol can be deprotected to reveal a hydroxyl group, which can then be used for ether or ester synthesis, or as a directing group for further aromatic substitutions.
The chloro and fluoro substituents can be utilized in sequential cross-coupling reactions to introduce different molecular fragments at specific positions.
Research in this area would involve the systematic exploration of this compound's incorporation into a diverse range of target molecules, thereby establishing its role as a valuable addition to the synthetic chemist's toolbox.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
